molecular formula C6H6N2O4 B178244 2-Methoxy-4-nitropyridine 1-oxide CAS No. 14395-39-2

2-Methoxy-4-nitropyridine 1-oxide

Cat. No. B178244
CAS RN: 14395-39-2
M. Wt: 170.12 g/mol
InChI Key: WADMMVURLOMLRC-UHFFFAOYSA-N
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Patent
US05284838

Procedure details

30 ml of concentrated sulfuric acid, cooled to 0° C., are added to 15.5 g of 2-methoxypyridine N-oxide hydrochloride, after which 42 ml of fuming nitric acid and 14 ml of concentrated sulfuric acid are added dropwise at 0° C. After the temperature has been allowed to rise, the reaction mixture is heated for 3 hours at 90°-100° C. and is then cooled and poured onto 50 g of ice. It is neutralized to pH 7 by the addition of concentrated aqueous ammonia at a temperature below 10° C. The aqueous phase is extracted 6 times with methylene chloride, the organic phase is then dried over sodium sulfate and concentrated and 11 g of a yellow solid corresponding to a mixture of 2-methoxy-4-nitropyridine N-oxide and 2-methoxy-5-nitropyridine N-oxide are recovered. The 2 products are separated by chromatography on silica using a methylene chloride/methanol mixture (95/5) as the eluent. 6.3 g of 2-methoxy-4-nitropyridine N-oxide are collected.
Name
2-methoxypyridine N-oxide hydrochloride
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N+:5]=1[O-:10].[N+:11]([O-])([OH:13])=[O:12].N>S(=O)(=O)(O)O>[CH3:2][O:3][C:4]1[CH:9]=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:6][N+:5]=1[O-:10] |f:0.1|

Inputs

Step One
Name
2-methoxypyridine N-oxide hydrochloride
Quantity
15.5 g
Type
reactant
Smiles
Cl.COC1=[N+](C=CC=C1)[O-]
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
14 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 3 hours at 90°-100° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 6 times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
11 g of a yellow solid corresponding to a mixture of 2-methoxy-4-nitropyridine N-oxide and 2-methoxy-5-nitropyridine N-oxide
CUSTOM
Type
CUSTOM
Details
are recovered
CUSTOM
Type
CUSTOM
Details
The 2 products are separated by chromatography on silica using a methylene chloride/methanol mixture (95/5) as the eluent
CUSTOM
Type
CUSTOM
Details
6.3 g of 2-methoxy-4-nitropyridine N-oxide are collected

Outcomes

Product
Name
Type
Smiles
COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.